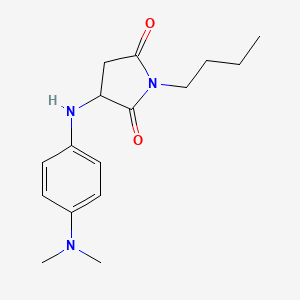

1-Butyl-3-((4-(dimethylamino)phenyl)amino)pyrrolidine-2,5-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

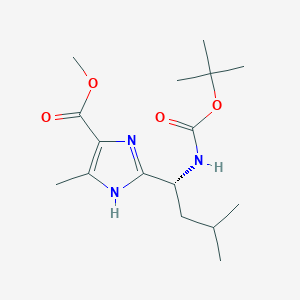

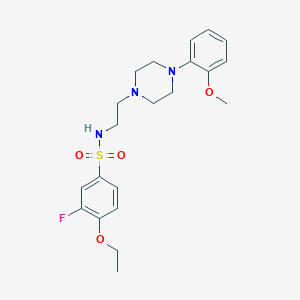

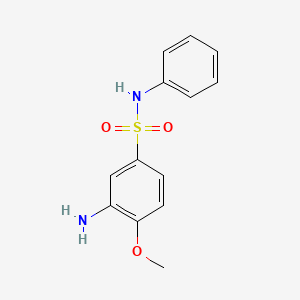

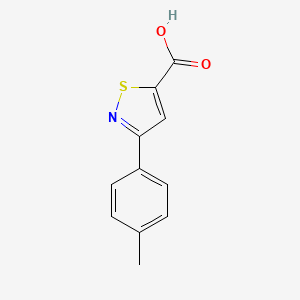

“1-Butyl-3-((4-(dimethylamino)phenyl)amino)pyrrolidine-2,5-dione”, also known as BDP, is a compound that has been extensively studied in recent years due to its promising potential. It has a molecular formula of C16H23N3O2 and a molecular weight of 289.379. The molecule contains a total of 45 bonds, including 22 non-H bonds, 8 multiple bonds, 6 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 secondary amine (aromatic), 1 tertiary amine (aromatic), and 1 imide .

Molecular Structure Analysis

The molecular structure of “1-Butyl-3-((4-(dimethylamino)phenyl)amino)pyrrolidine-2,5-dione” is characterized by a five-membered pyrrolidine ring and a six-membered aromatic ring . The molecule also contains a secondary aromatic amine, a tertiary aromatic amine, and an imide .

Chemical Reactions Analysis

While specific chemical reactions involving “1-Butyl-3-((4-(dimethylamino)phenyl)amino)pyrrolidine-2,5-dione” are not detailed in the literature, pyrrolidine compounds are known to be versatile in chemical reactions . They are often used by medicinal chemists to obtain compounds for the treatment of human diseases .

Applications De Recherche Scientifique

Drug Discovery

The compound belongs to the class of pyrrolidine derivatives, which are widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this class of compounds is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .

Kinase Inhibition

Some pyrrolidine derivatives have shown nanomolar activity against CK1γ and CK1ε, suggesting that further modifications should be made to investigate how the chiral moiety influences kinase inhibition .

Anticonvulsant Activity

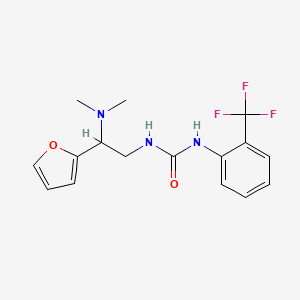

The non-aromatic substituent (sec-butyl) in position 3 of the pyrrolidine-2,5-dione ring and the 3-trifluoromethylphenylpiperazine fragment positively affect the anticonvulsant activity .

Anti-Inflammatory Agents

Pyrrole-2,5-dione derivatives are known for their wide range of pharmacological properties, including anti-inflammatory activities . The anti-inflammatory activity of these compounds was examined by both an anti-proliferative study and a production study on the inhibition of pro-inflammatory cytokines (IL-6 and TNF-α) in anti-CD3 antibody- or lipopolysaccharide-stimulated human peripheral blood mononuclear cell (PBMC) cultures .

Antibacterial Activity

The antibacterial activity of pyrrole-2,5-dione derivatives against Staphylococcus aureus, Enterococcus faecalis, Micrococcus luteus, Esherichia coli, Pseudomonas aeruginosa, Yersinia enterocolitica, Mycobacterium smegmatis and Nocardia corralina strains was determined using the broth microdilution method .

Structural Studies

Structural studies of pyrrole-2,5-dione derivatives revealed the presence of distinct Z and E stereoisomers in the solid state and the solution .

Orientations Futures

Pyrrolidine compounds, including “1-Butyl-3-((4-(dimethylamino)phenyl)amino)pyrrolidine-2,5-dione”, have been extensively studied in recent years due to their promising potential. They are considered a potential source of biologically active compounds and are often used in the design of new compounds with different biological profiles . Therefore, future research may continue to explore this scaffold to its maximum potential against several diseases or disorders .

Mécanisme D'action

Biochemical Pathways

Compounds that inhibit carbonic anhydrase enzymes can affect a variety of physiological processes, as these enzymes play a role in maintaining ph balance, helping transport carbon dioxide from tissues to the lungs, and other processes .

Pharmacokinetics

The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .

Result of Action

Inhibition of carbonic anhydrase enzymes can lead to a decrease in the rate of carbon dioxide transport and other physiological changes .

Propriétés

IUPAC Name |

1-butyl-3-[4-(dimethylamino)anilino]pyrrolidine-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N3O2/c1-4-5-10-19-15(20)11-14(16(19)21)17-12-6-8-13(9-7-12)18(2)3/h6-9,14,17H,4-5,10-11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMOAOQLOOYIDOP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=O)CC(C1=O)NC2=CC=C(C=C2)N(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Butyl-3-((4-(dimethylamino)phenyl)amino)pyrrolidine-2,5-dione | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(3-fluorophenyl)methyl]-1H-imidazole hydrochloride](/img/structure/B2682777.png)

![N-(4-chlorobenzyl)-2-[5-(3,5-dimethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B2682781.png)

![8-((3-Chloro-4-methylphenyl)sulfonyl)-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2682782.png)

![2-[2-(Methylamino)ethyl]benzoic acid;hydrobromide](/img/structure/B2682795.png)